A Technical Guide to the Spectroscopic Characterization of Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
A Technical Guide to the Spectroscopic Characterization of Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational flexibility and the potential for stereochemical diversity make it a privileged structure in drug discovery.[1] Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate represents a key synthetic intermediate, combining the pyrrolidine core with a pharmacologically significant 4-methoxyphenyl moiety and a reactive methyl ester group. Accurate structural elucidation and purity assessment of such molecules are paramount for their application in research and development.
This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate. In the absence of published experimental spectra for this specific compound, this document leverages established principles of spectroscopic analysis and data from analogous structures to present a robust predictive characterization. The methodologies and interpretations detailed herein are designed to serve as a benchmark for researchers synthesizing and analyzing this compound and its derivatives.
Molecular Structure and Predicted Spectroscopic Overview
The structural features of Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate, including the distinct chemical environments of its protons and carbons, give rise to a unique spectroscopic fingerprint.
Figure 1: Molecular Structure of Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to be complex in the aliphatic region due to the diastereotopic protons of the pyrrolidine ring and their coupling.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to OCH₃) |
| ~6.85 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to OCH₃) |
| ~3.80 | s | 3H | OCH₃ (aryl) |
| ~3.70 | s | 3H | OCH₃ (ester) |
| ~3.5-3.7 | m | 1H | H-4 |
| ~3.3-3.5 | m | 2H | H-2 |
| ~3.0-3.2 | m | 1H | H-3 |
| ~2.8-3.0 | m | 2H | H-5 |
| ~2.0 (broad) | s | 1H | N-H |
Expertise & Experience: Justification of Predicted ¹H NMR Data
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Aromatic Protons: The 4-methoxyphenyl group is expected to exhibit a characteristic AA'BB' system. The protons ortho to the electron-donating methoxy group are anticipated to be shielded and appear upfield (~6.85 ppm) compared to the protons meta to it (~7.15 ppm). This is a standard pattern observed in similar structures.[2]
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Methoxy Protons: The two methoxy groups are in distinct chemical environments. The aryl methoxy protons are predicted to resonate around 3.80 ppm, a typical value for anisole-type moieties. The methyl ester protons are expected at a slightly more shielded position, around 3.70 ppm.
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Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will display complex splitting patterns due to cis and trans coupling. The proton at C4 (H-4), being adjacent to the bulky aryl group, is expected to be deshielded and resonate around 3.5-3.7 ppm. The proton at C3 (H-3), being alpha to the electron-withdrawing carboxylate group, will also be deshielded. The protons at C2 and C5, adjacent to the nitrogen, will appear in the range of 2.8-3.5 ppm. The exact chemical shifts and coupling constants will be highly dependent on the stereochemistry of the molecule.
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N-H Proton: The secondary amine proton is expected to be a broad singlet, the chemical shift of which can be highly variable depending on concentration and solvent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide a clear carbon count and valuable information about the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | C=O (ester) |
| ~159 | Ar-C (para to CHR₂) |
| ~132 | Ar-C (ipso) |
| ~128 | Ar-CH (ortho to OCH₃) |
| ~114 | Ar-CH (meta to OCH₃) |
| ~60-65 | C-2 |
| ~55.3 | OCH₃ (aryl) |
| ~52.0 | OCH₃ (ester) |
| ~45-50 | C-5 |
| ~40-45 | C-4 |
| ~35-40 | C-3 |
Expertise & Experience: Rationale for Predicted ¹³C NMR Data
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Carbonyl Carbon: The ester carbonyl carbon is predicted to appear in the typical downfield region of ~174 ppm.[3]
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Aromatic Carbons: The aromatic carbons will show distinct signals based on their substitution. The carbon bearing the methoxy group (para) is the most deshielded aromatic carbon (excluding the ipso-carbon) at ~159 ppm. The ipso-carbon, attached to the pyrrolidine ring, is predicted around 132 ppm. The ortho and meta carbons will appear at approximately 128 ppm and 114 ppm, respectively, consistent with data for similar 4-substituted methoxybenzene compounds.[2]
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Pyrrolidine Ring Carbons: The chemical shifts of the pyrrolidine carbons are influenced by the substituents. C-2 and C-5, being adjacent to the nitrogen, are expected in the 45-65 ppm range. C-4, attached to the aryl group, and C-3, attached to the ester, will be in the 35-45 ppm range. These estimations are based on general values for substituted pyrrolidines.[4]
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Methoxy Carbons: The aryl methoxy carbon is typically found around 55.3 ppm, while the methyl ester carbon is expected at a slightly more shielded position around 52.0 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 249 | [M]⁺ (Molecular Ion) |
| 234 | [M - CH₃]⁺ |
| 190 | [M - COOCH₃]⁺ |
| 178 | [M - C₄H₈N]⁺ |
| 121 | [CH₃O-C₆H₄-CH=CH₂]⁺ |
| 77 | [C₆H₅]⁺ |
Expertise & Experience: Anticipated Fragmentation Pathways
The fragmentation of pyrrolidine-containing compounds can be complex.[5] The molecular ion peak is expected at m/z 249. Key fragmentation patterns are likely to involve:
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Loss of the methyl group from the ester, leading to a fragment at m/z 234.
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Loss of the methoxycarbonyl group (-COOCH₃), resulting in a significant peak at m/z 190.
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Cleavage of the pyrrolidine ring. A common fragmentation pathway for pyrrolidines involves the loss of the unsubstituted part of the ring.
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Formation of a stable tropylium-like ion from the 4-methoxyphenyl group at m/z 121.
Experimental Protocols
The following are detailed, standardized protocols for the acquisition of spectroscopic data for Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate.
General Spectroscopic Analysis Workflow
Figure 2: General workflow for the spectroscopic analysis of a small molecule.
¹H and ¹³C NMR Spectroscopy Protocol
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Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
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¹H NMR Acquisition:
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Tune and shim the probe for optimal resolution.
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Acquire the spectrum using a standard pulse sequence (e.g., zg30).
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Set the spectral width to cover the range of -2 to 12 ppm.
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Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
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Set the spectral width to cover the range of 0 to 200 ppm.
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Use a sufficient number of scans (e.g., 1024 or more) to obtain adequate signal intensity, especially for quaternary carbons.
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Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Mass Spectrometry Protocol
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Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
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Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electron ionization or electrospray ionization).
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Data Acquisition (EI Mode):
-
Introduce the sample via a direct insertion probe or a GC inlet.
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Use a standard electron energy of 70 eV.
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Acquire data over a mass range of m/z 50-500.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate. The predicted ¹H NMR, ¹³C NMR, and mass spectra are based on the established principles of spectroscopy and data from structurally related compounds. While this guide offers a robust framework for the characterization of this molecule, empirical validation through the synthesis and analysis of an authentic sample is essential to confirm these predictions. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and similar compounds, ensuring the scientific rigor required in research and drug development.
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